molecular formula C8H6BrN3O2S B13173270 7-Bromo-1,5-naphthyridine-4-sulfonamide

7-Bromo-1,5-naphthyridine-4-sulfonamide

Cat. No.: B13173270
M. Wt: 288.12 g/mol
InChI Key: IWZRLFBMOSIFPD-UHFFFAOYSA-N
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Description

7-Bromo-1,5-naphthyridine-4-sulfonamide is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a sulfonamide group at the 4th position of the 1,5-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 7-Bromo-1,5-naphthyridine-4-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-aminopyridine and diethyl methylenemalonate.

    Cyclization: A thermal cyclization reaction is carried out to form the 1,5-naphthyridine core.

    Sulfonamidation: The sulfonamide group is introduced at the 4th position through a reaction with sulfonyl chloride derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

7-Bromo-1,5-naphthyridine-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at the bromine position.

Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-1,5-naphthyridine-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1,5-naphthyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar compounds to 7-Bromo-1,5-naphthyridine-4-sulfonamide include other naphthyridine derivatives such as:

    1,6-Naphthyridine Derivatives: Known for their anticancer and anti-HIV activities.

    1,8-Naphthyridine Derivatives: Studied for their antimicrobial properties.

    Fused Naphthyridines: Compounds with additional fused rings, which exhibit unique biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

Molecular Formula

C8H6BrN3O2S

Molecular Weight

288.12 g/mol

IUPAC Name

7-bromo-1,5-naphthyridine-4-sulfonamide

InChI

InChI=1S/C8H6BrN3O2S/c9-5-3-6-8(12-4-5)7(1-2-11-6)15(10,13)14/h1-4H,(H2,10,13,14)

InChI Key

IWZRLFBMOSIFPD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1S(=O)(=O)N)Br

Origin of Product

United States

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